

Application Notes and Protocols for Studying Bacterial Cytokinesis with PC190723

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Compound of Interest

Compound Name: PC190723

Cat. No.: B1678574

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Introduction

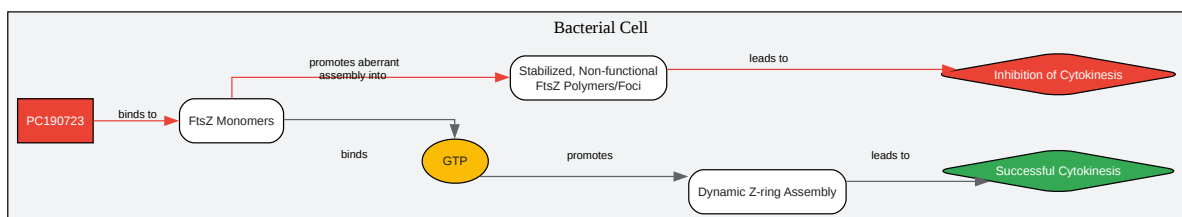
PC190723 is a potent and selective small-molecule inhibitor of the bacterial cell division protein FtsZ.[1] FtsZ, a homolog of eukaryotic tubulin, is a crucial cytoskeletal protein that forms the Z-ring at the division site, a structure essential for bacterial cytokinesis.[2] By targeting FtsZ, **PC190723** effectively blocks cell division, leading to filamentation in rod-shaped bacteria and cell enlargement in cocci, ultimately resulting in bacterial cell death.[3][4] These characteristics make **PC190723** an invaluable tool for studying the mechanics of bacterial cytokinesis and a promising lead compound in the development of novel antibiotics.

This document provides detailed application notes and protocols for utilizing **PC190723** in research settings. It includes quantitative data on its activity, step-by-step experimental procedures, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action of PC190723

PC190723 functions by binding to FtsZ and stabilizing the FtsZ polymer.[5][6] Unlike inhibitors that prevent polymerization, **PC190723** enhances the assembly of FtsZ into protofilaments and bundles.[5][6][7] This stabilization of the FtsZ polymer disrupts the dynamic nature of the Z-ring, which is necessary for its proper constriction and function during cell division.[6][8] The stabilized, non-functional FtsZ polymers often form multiple foci throughout the bacterial cell,

rather than a single, centrally located Z-ring.[3] This ultimately leads to the inhibition of cytokinesis.[1]



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Caption: Mechanism of **PC190723** action on FtsZ.

Quantitative Data

The following tables summarize the key quantitative data for **PC190723**'s activity against *Staphylococcus aureus* and its in vitro effects on FtsZ.

Table 1: In Vitro Activity of **PC190723** against *S. aureus*

Parameter	Value	Reference Strain(s)	Notes
MIC	1 µg/mL	S. aureus	Minimum Inhibitory Concentration.[9][10]
MIC Range	0.5 - 1.0 µg/mL	Methicillin-sensitive and methicillin-resistant S. aureus (MSSA & MRSA)	[5]
MBC/MIC Ratio	1 to 2	MSSA and MRSA strains	Indicative of bactericidal activity.[5]
Frequency of Resistance	$\sim 3 \times 10^{-8}$	S. aureus	[5]

Table 2: Biochemical Activity of **PC190723**

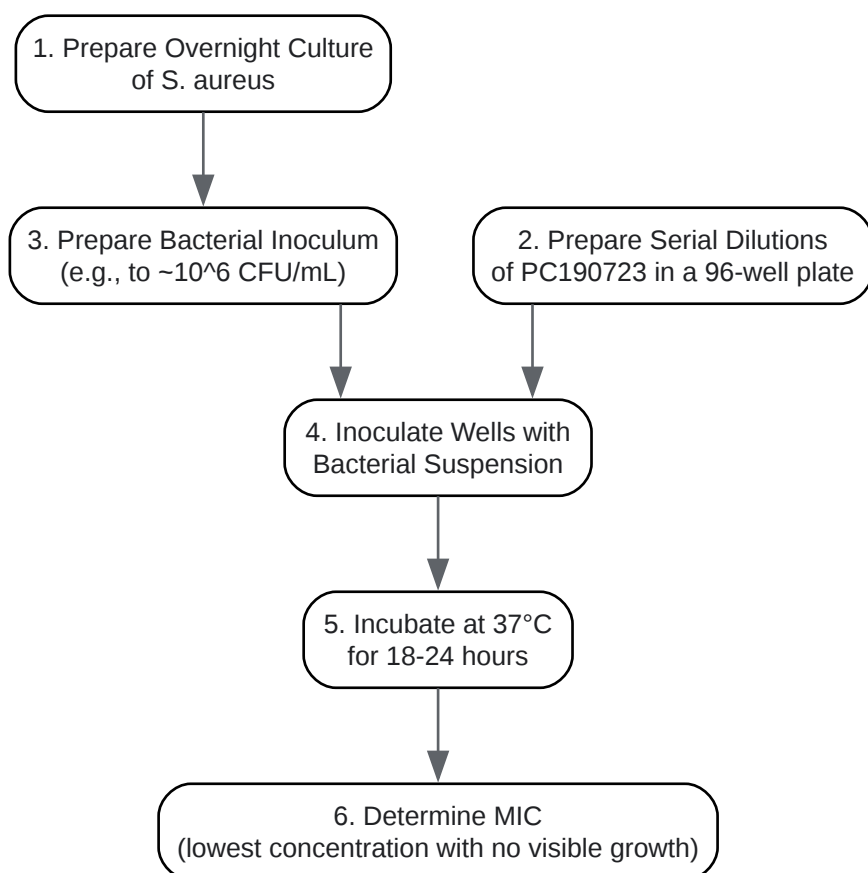
Parameter	Value	Target Protein	Notes
IC ₅₀ (GTPase activity)	55 nM	FtsZ	Half-maximal inhibitory concentration for FtsZ's GTPase activity.[1]
Effect on FtsZ Polymerization	Induces assembly	B. subtilis FtsZ (Bs-FtsZ) and S. aureus FtsZ (Sa-FtsZ)	Promotes the formation of protofilaments, bundles, and other polymorphic condensates.[5][6]
Effect on Cell Morphology	Cell enlargement and filamentation	S. aureus and B. subtilis	Maximal enlargement of S. aureus cells is observed within 2 hours of exposure.[1][3]

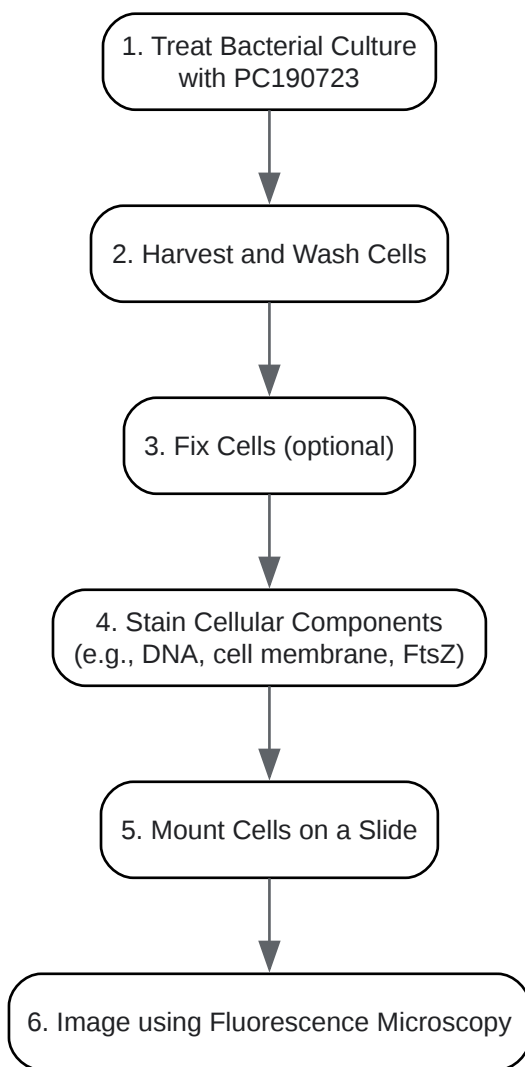
Experimental Protocols

Detailed protocols for key experiments to study the effects of **PC190723** on bacterial cytokinesis are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of **PC190723** against *S. aureus* using the broth microdilution method.





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